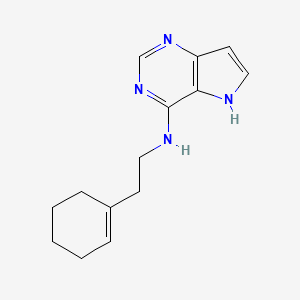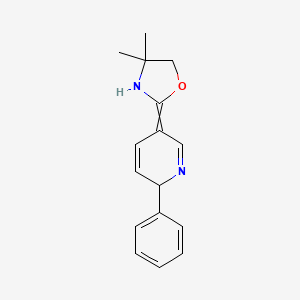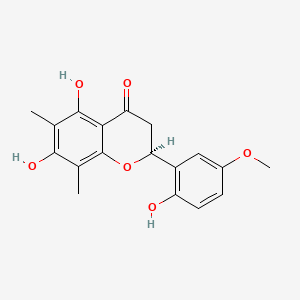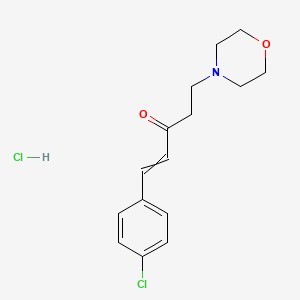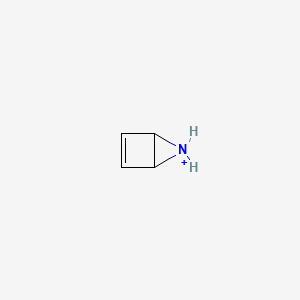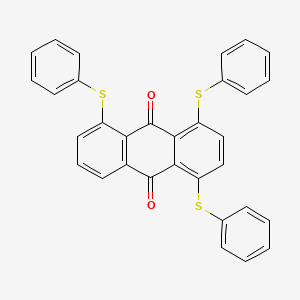
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their rigid, planar, and aromatic structures, which make them useful in various applications, including dyes, pigments, and pharmaceuticals . The compound’s unique structure, with phenylsulfanyl groups attached to the anthracene core, imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione typically involves the introduction of phenylsulfanyl groups to the anthracene-9,10-dione core. One common method includes the reaction of anthracene-9,10-dione with thiophenol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution at the 1,4, and 5 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the anthraquinone core.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the phenylsulfanyl moieties.
Scientific Research Applications
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The phenylsulfanyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The anthraquinone core may also participate in redox reactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(phenylsulfanyl)anthracene-9,10-dione: Similar structure but with phenylsulfanyl groups at the 1 and 5 positions.
1,4-Bis(phenylsulfanyl)anthracene-9,10-dione: Similar structure but with phenylsulfanyl groups at the 1 and 4 positions.
Uniqueness
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione is unique due to the specific positioning of the phenylsulfanyl groups at the 1, 4, and 5 positions.
Properties
CAS No. |
82188-15-6 |
|---|---|
Molecular Formula |
C32H20O2S3 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
1,4,5-tris(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C32H20O2S3/c33-31-24-17-10-18-25(35-21-11-4-1-5-12-21)28(24)32(34)30-27(37-23-15-8-3-9-16-23)20-19-26(29(30)31)36-22-13-6-2-7-14-22/h1-20H |
InChI Key |
XLZXCFHDGWHJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C3=O)C=CC=C5SC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
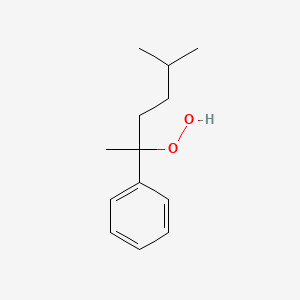
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
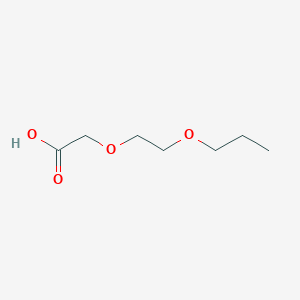
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
